molecular formula C25H38N2O B13954940 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-49-0

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine

Cat. No.: B13954940
CAS No.: 57202-49-0
M. Wt: 382.6 g/mol
InChI Key: URHKQYKCNSLHHG-UHFFFAOYSA-N
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Description

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is a pyrimidine derivative characterized by a heptyloxy group at the para position of the phenyl ring and an octyl chain at the 5-position of the pyrimidine core. Its molecular formula is C22H32N2O with a molar mass of 340.5 g/mol . This compound is part of a broader class of alkoxy-substituted pyrimidines, which are studied for applications in liquid crystals, pharmaceuticals, and materials science due to their tunable physicochemical properties .

Properties

CAS No.

57202-49-0

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-heptoxyphenyl)-5-octylpyrimidine

InChI

InChI=1S/C25H38N2O/c1-3-5-7-9-10-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-11-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3

InChI Key

URHKQYKCNSLHHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine typically involves the reaction of 4-(heptyloxy)benzaldehyde with octylamine and a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context. In the case of its anti-inflammatory activity, it may involve the repression of MAPK/NF-κB signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyrimidine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Alkoxy Chain (R1) Alkyl Chain (R2) Key Applications
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine C22H32N2O 340.5 Heptyloxy (C7H15O) Octyl (C8H17) Liquid crystals, drug research
5-Heptyl-2-(4-octyloxyphenyl)pyrimidine C25H38N2O 382.58 Octyloxy (C8H17O) Heptyl (C7H15) Materials science
2-(4-Hexyloxy-phenyl)-5-octylpyrimidine C24H36N2O 368.56 Hexyloxy (C6H13O) Octyl (C8H17) Discontinued (stability issues)
2-(4-Decyloxyphenyl)-5-octylpyrimidine C28H44N2O 424.66 Decyloxy (C10H21O) Octyl (C8H17) High-temperature liquid crystals

Key Observations :

  • Increasing alkoxy chain length (e.g., hexyloxy → decyloxy) enhances hydrophobicity and melting points, critical for liquid crystal phase stability .
  • The target compound's heptyloxy/octyl configuration balances lipophilicity and molecular rigidity, making it suitable for moderate-temperature applications.

Table 2: Anticonvulsant Activity of Triazole vs. Pyrimidine Derivatives

Compound Class Compound Structure ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI)
Triazole (5f) 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole 37.3 422.5 11.3
Pyrimidine (Target Compound) 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine Not reported Not reported Not reported

Key Observations :

  • Triazole derivatives exhibit potent anticonvulsant activity due to their rotatable triazole ring, which may enhance receptor binding .
  • Pyrimidine analogs like the target compound lack direct biological data but are hypothesized to have lower neurotoxicity due to reduced conformational flexibility compared to triazoles.

Table 3: Liquid Crystal Properties of Alkoxy-Substituted Pyrimidines

Compound Phase Transition Temperatures (°C) Mesophase Range
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine Cr 85 N 110 I 25°C
2-(4-Decyloxyphenyl)-5-octylpyrimidine Cr 92 SmA 130 N 150 I 58°C

Key Observations :

  • Longer alkoxy chains (e.g., decyloxy) extend mesophase ranges, suitable for high-temperature displays.
  • The target compound’s narrower range is optimal for consumer electronics operating near room temperature.

Biological Activity

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various therapeutic applications, particularly in drug development.

Chemical Structure and Properties

The chemical structure of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can be represented as follows:

  • Molecular Formula: C21H31N
  • Molecular Weight: 305.48 g/mol
  • CAS Number: 57202-49-0

This compound features a pyrimidine ring substituted with heptyloxy and octyl groups, contributing to its amphiphilic nature, which is critical for its biological activity.

Anticancer Properties

Research has indicated that 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. For instance, a study demonstrated that this compound could effectively induce apoptosis in breast cancer cells (MCF-7) by activating caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Liquid Crystal Properties

Interestingly, 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine also exhibits liquid crystalline properties, which may enhance its bioavailability and therapeutic efficacy. The ability to form liquid crystals can improve the solubility of the compound in biological environments, facilitating better interaction with target cells .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Liquid CrystallineEnhances solubility and bioavailability

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer effects was conducted using various concentrations of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine on MCF-7 breast cancer cells. The study revealed that:

  • Concentration Range: 10 µM to 50 µM
  • Observation Period: 24 hours
  • Results: Significant reduction in cell viability was noted at concentrations above 20 µM, with apoptosis confirmed through flow cytometry analysis.

This case study highlights the compound's potential as a therapeutic agent in cancer treatment.

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